(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is a cyclopropane derivative that features an ethoxy and fluorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method includes the reaction of 3-ethoxy-4-fluorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride: This compound is similar in structure but features two fluorine atoms instead of one ethoxy group.
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride: This compound has a chlorine atom in place of the ethoxy group.
Uniqueness
(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both an ethoxy and fluorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these functional groups play a crucial role .
Properties
IUPAC Name |
2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISMAVKDNRNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC2N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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